molecular formula C12H12N2O13S4 B12743166 hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium CAS No. 116008-02-7

hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium

Cat. No.: B12743166
CAS No.: 116008-02-7
M. Wt: 520.5 g/mol
InChI Key: WUFMWQVYHQJYTI-UHFFFAOYSA-N
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Description

Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of multiple sulfonate groups in this compound enhances its solubility in water, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium typically involves the diazotization of an aromatic amine. The process begins with the sulfonation of naphthalene to introduce sulfonate groups.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. The use of sulfonated naphthalene derivatives as starting materials is common, and the diazotization step is carefully monitored to prevent the decomposition of the diazonium salt .

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions and phenols or aromatic amines for azo coupling reactions. The reactions are typically carried out under acidic conditions to stabilize the diazonium ion .

Major Products

The major products formed from these reactions include aryl halides, phenols, and azo compounds, which are valuable intermediates in the synthesis of dyes and pigments .

Scientific Research Applications

Mechanism of Action

The mechanism of action of hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners .

Comparison with Similar Compounds

Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium can be compared with other diazonium salts, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and versatility in organic synthesis.

Properties

CAS No.

116008-02-7

Molecular Formula

C12H12N2O13S4

Molecular Weight

520.5 g/mol

IUPAC Name

hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium

InChI

InChI=1S/C12H10N2O9S3.H2O4S/c13-14-11-4-1-8-7-9(2-3-10(8)12(11)25(17,18)19)24(15,16)6-5-23-26(20,21)22;1-5(2,3)4/h1-4,7H,5-6H2,(H-,17,18,19,20,21,22);(H2,1,2,3,4)

InChI Key

WUFMWQVYHQJYTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)[N+]#N)C=C1S(=O)(=O)CCOS(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

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